molecular formula C14H17N3OS B2496047 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034337-47-6

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2496047
CAS No.: 2034337-47-6
M. Wt: 275.37
InChI Key: QYFZDVJSIITTNR-UHFFFAOYSA-N
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Description

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS 2034337-47-6) is a sophisticated chemical building block with a molecular formula of C14H17N3OS and a molecular weight of 275.37 g/mol . This compound features a hybrid architecture, integrating a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold linked via a methylene group to a 2-(thiophen-3-yl)acetamide moiety. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, recognized for its potential in drug discovery. This scaffold is being actively investigated in various therapeutic areas; for instance, structurally related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives have been identified as potent Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus, demonstrating the promise of this heterocyclic system in antiviral research . Furthermore, analogous tetrahydropyrazolo-fused systems have been developed as very active photodynamic agents for targeting melanoma cells, highlighting the application of this chemotype in oncology and photodynamic therapy . The inclusion of the thiophene ring, a common bioisostere, further enhances the compound's utility in molecular design, particularly in modulating pharmacokinetic properties and exploring structure-activity relationships (SAR). This makes it a valuable reagent for researchers in hit-to-lead optimization campaigns, focused on synthesizing novel analogs for biological screening against a range of therapeutic targets. It is supplied as a high-purity compound for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-14(7-11-4-6-19-10-11)15-8-12-9-16-17-5-2-1-3-13(12)17/h4,6,9-10H,1-3,5,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFZDVJSIITTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)CC3=CSC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following molecular characteristics:

  • Molecular Formula : C12H14N4OS
  • Molecular Weight : 258.34 g/mol
  • CAS Number : 866216-20-8

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrazolo compounds possess antimicrobial properties. For instance, compounds similar to this structure have demonstrated effectiveness against various bacterial strains and fungi .
  • Anticancer Potential : Research indicates that tetrahydropyrazolo compounds can act as photosensitizers in photodynamic therapy (PDT), particularly against melanoma cells. The incorporation of thiophene rings in the structure enhances its efficacy as a photosensitizer .
  • Neuroprotective Effects : Some studies suggest that pyrazolo derivatives can inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. This inhibition may contribute to neuroprotective effects .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and neurodegeneration.
  • Reactive Oxygen Species (ROS) Generation : As a photosensitizer, it can generate ROS upon light activation, leading to apoptosis in cancer cells .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated that pyrazole derivatives effectively inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive agents .
MDPI (2021)Highlighted the role of pyrazolo[1,5-a]pyrimidines in selective protein inhibition and their potential as anticancer agents .
Recent ResearchIdentified new tetrahydropyrazolo compounds with high absorption properties for PDT against melanotic melanoma cells .

Scientific Research Applications

Chemistry

In the field of chemistry, N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity can be harnessed in various organic transformations, including:

  • Coupling Reactions : It can be used in cross-coupling reactions to form biaryl compounds.
  • Functionalization : The compound's functional groups allow for further derivatization to create novel compounds with tailored properties.

Biology

Biologically, this compound has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds. The findings indicated that tetrahydropyrazolo derivatives demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa), suggesting that this compound could be a promising lead compound for further development.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Lead Compound Development : Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating diseases such as cancer and infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Variations in the thiophene or pyrazole moieties can significantly affect biological activity. Researchers are focusing on synthesizing analogs to determine optimal configurations for enhanced potency.

Industry

In industrial applications, this compound can be utilized in:

  • Polymer Production : Its chemical stability allows it to be incorporated into polymers for advanced material applications.

Q & A

Q. What are the standard synthetic protocols for preparing N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide?

The synthesis typically involves multi-step pathways, including:

  • Coupling reactions between the pyrazolo-pyridine core and thiophene-acetamide moiety under optimized conditions (e.g., DMF as solvent, 60–80°C, and catalytic bases like triethylamine).
  • Purification via column chromatography or recrystallization, monitored by TLC for intermediate validation . Key challenges include avoiding side reactions (e.g., over-alkylation) and ensuring regioselectivity in the pyrazolo-pyridine ring.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry of the pyrazolo-pyridine and thiophene substituents.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and purity.
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, oxidative stress (H₂O₂), and elevated temperatures.
  • HPLC-MS monitoring to track degradation products and identify labile functional groups (e.g., amide bonds or thiophene rings) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Orthogonal assays : Validate activity using multiple methods (e.g., enzymatic inhibition vs. cell-based assays).
  • Purity verification : Ensure impurities or residual solvents (e.g., DMF) are not confounding results.
  • Structural analogs : Compare activity with derivatives to identify critical pharmacophores .

Q. How can reaction yields be optimized when synthesizing derivatives with modified thiophene or pyrazolo-pyridine groups?

  • Solvent screening : Polar aprotic solvents (e.g., DMSO) may improve solubility of bulky intermediates.
  • Catalyst selection : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for thiophene modifications).
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic systems .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., kinases or GPCRs).
  • MD simulations : Assess stability of ligand-target complexes over time (50–100 ns trajectories).
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity .

Q. How can researchers address unexpected reactivity in functional group transformations (e.g., amide hydrolysis)?

  • Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines) during synthesis.
  • pH control : Maintain neutral to slightly acidic conditions to prevent base-catalyzed hydrolysis.
  • In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Hansen solubility parameters : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to rationalize discrepancies.
  • Crystallinity assessment : X-ray diffraction (XRD) to determine if polymorphic forms influence solubility .

Q. Why do biological assays show variable selectivity across related targets?

  • Off-target profiling : Screen against panels of receptors/enzymes (e.g., Eurofins Panlabs®) to identify promiscuous binding.
  • Metabolite analysis : Check for in situ metabolic activation (e.g., cytochrome P450-mediated modifications) .

Methodological Best Practices

Q. What are the recommended protocols for scaling up synthesis without compromising purity?

  • Flow chemistry : Enables continuous production with precise temperature/residence time control.
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, solvent ratios) for reproducibility.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

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